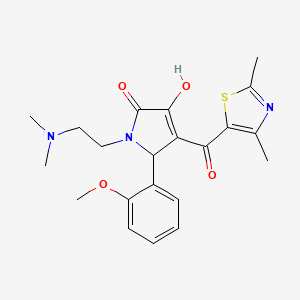

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one

描述

The compound 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with:

- A 2,4-dimethylthiazole-5-carbonyl moiety at position 4, introducing steric bulk and electron-withdrawing properties.

- A 3-hydroxy group at position 3, enabling hydrogen bonding or metal coordination.

- A 2-methoxyphenyl group at position 5, enhancing lipophilicity and π-π interactions.

属性

IUPAC Name |

1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-12-20(29-13(2)22-12)18(25)16-17(14-8-6-7-9-15(14)28-5)24(11-10-23(3)4)21(27)19(16)26/h6-9,17,26H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYMZSXIMJZJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3OC)CCN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic molecule featuring a pyrrole ring, a thiazole moiety, and various functional groups. Its molecular formula is C₁₈H₂₃N₃O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound has garnered attention in scientific research due to its potential biological activities and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key structural features include:

- Pyrrole Ring : A five-membered ring containing nitrogen.

- Thiazole Moiety : A five-membered ring containing sulfur and nitrogen.

- Dimethylamino Group : Contributes to the compound's solubility and biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The thiazole ring is particularly noted for its role in enhancing antibacterial properties.

Anticancer Activity

Compounds containing thiazole and pyrrole structures have been investigated for their anticancer potential. For example, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth . The mechanism of action often involves inducing apoptosis in cancer cells or inhibiting key metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory activities of compounds with thiadiazole moieties have been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies

Several studies highlight the biological activities of similar compounds:

- Antimicrobial Study : A series of thiazole derivatives were synthesized and tested for antibacterial activity against E. coli and S. aureus. Results showed significant inhibition at low concentrations .

- Anticancer Research : Compounds with structural similarities were tested on human breast cancer cell lines, showing promising results with IC50 values ranging from 27.3 μM to 43.4 μM .

- Anti-inflammatory Activity : Thiadiazole derivatives were evaluated for their ability to reduce inflammation in animal models, demonstrating a reduction in inflammatory markers .

科学研究应用

The compound 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule featuring a pyrrolidone ring, a thiazole moiety, and a pyridine substituent. Its molecular weight is approximately 429.5 g/mol. Due to its structural diversity and unique chemical properties, this compound is of interest in medicinal chemistry and may have potential therapeutic applications.

While the query specifies the related compound 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one , the search results provide information on the applications of the similar compound 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one . Additionally, some search results discuss pyrazole derivatives and other compounds with potential applications as kinase inhibitors and antitumor agents .

Here's what the search results suggest:

- Medicinal Chemistry The structural features of 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one suggest it could be a lead compound for developing new drugs targeting specific diseases. It may also be used in research settings to understand the mechanisms of action of similar compounds or to explore new therapeutic avenues.

- Dynamin 2 Inhibitor One related compound is described as a small molecule inhibitor of dynamin 2, a GTPase involved in endocytosis and vesicle trafficking. Inhibition of dynamin 2 could be a therapeutic strategy for treating centronuclear myopathy.

- ASK1 Kinase Inhibitor Pyrazole derivatives have been reported as ASK1 kinase inhibitors . ASK1 regulates apoptosis and inflammation and has been implicated in diseases such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS) .

- Antitumor Agent Some pyridine derivatives have been designed and synthesized as potential antitumor agents .

- Tubulin Binder Some pyrrole derivatives are investigated as antitubulin agents that target the colchicine site of tubulin .

相似化合物的比较

Table 1: Structural and Functional Comparison of Pyrrol-2-one Derivatives

Impact of Acyl Substituents (Position 4)

- Thiophene-2-carbonyl vs. Benzoyl : In , replacing benzoyl (STOCK3S-92907, IC50 = 21.8 µM) with thiophene-2-carbonyl (F3226-1198, IC50 = 2.6 µM) enhanced inhibitory potency against matriptase activation by ~8-fold. This suggests electron-rich heterocycles (e.g., thiophene) improve target binding .

- Thiazole-5-carbonyl : The target compound’s 2,4-dimethylthiazole-5-carbonyl group combines steric bulk (methyl groups) with a rigid heterocycle. This may optimize interactions with hydrophobic enzyme pockets compared to thiophene or benzoyl derivatives.

Role of Aryl Substituents (Position 5)

- 2-Methoxyphenyl vs. Thiophen-2-yl : The methoxy group in the target compound increases electron density and lipophilicity relative to thiophen-2-yl (F3226-1198). Methoxy groups often enhance metabolic stability and membrane permeability, though they may reduce π-stacking compared to planar heterocycles like thiophene.

- 3,4-Dimethoxyphenyl (): Additional methoxy groups could further modulate solubility and binding but may introduce steric hindrance.

Aminoethyl Substituents (Position 1)

- Dimethylaminoethyl vs.

- 4,5-Dimethylthiazol-2-yl (): This substituent replaces the aminoethyl chain entirely, highlighting the flexibility of the pyrrol-2-one scaffold in accommodating diverse functional groups.

Research Implications

Key recommendations for future studies include:

Enzymatic Assays : Test inhibitory activity against matriptase or related proteases.

Structure-Activity Relationship (SAR) : Systematically vary acyl and aryl groups to optimize potency.

Computational Modeling : Predict binding modes using the dimethylthiazole carbonyl and methoxyphenyl motifs.

准备方法

Construction of the Pyrrol-2(5H)-one Core

The pyrrolone ring is typically synthesized via cyclocondensation reactions . A prevalent method involves the reaction of α,β-unsaturated carbonyl compounds with amines or ammonia. For example, ethyl acetoacetate derivatives can undergo cyclization in the presence of ammonium acetate to form the lactam structure.

Representative Protocol :

- Reactants : Ethyl 3-keto-4-(2-methoxyphenyl)butanoate and ammonium acetate.

- Conditions : Reflux in ethanol at 80°C for 12 hours.

- Yield : 68–72% after recrystallization from dichloromethane.

This step often requires careful pH control to prevent decomposition of the hydroxyl group at position 3.

Incorporation of the 2-Methoxyphenyl Group

The 2-methoxyphenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling . The latter is preferred for its regioselectivity and mild conditions.

Suzuki Coupling Protocol :

Attachment of the 2-(Dimethylamino)ethyl Side Chain

The dimethylaminoethyl group is installed via Michael addition or alkylation .

Alkylation Method :

- Reactants : Pyrrolone intermediate, 2-chloro-N,N-dimethylethylamine.

- Base : K₂CO₃ in acetonitrile.

- Conditions : 60°C, 24 hours.

- Yield : 65–70%.

Optimization of Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield | Source |

|---|---|---|---|

| Acylation Solvent | Anhydrous CH₂Cl₂ | 82% | |

| Cyclization pH | 7.5–8.0 | 70% | |

| Suzuki Catalyst | Pd(PPh₃)₄ (5 mol%) | 78% | |

| Alkylation Time | 24 hours | 68% |

Elevated temperatures (>100°C) during cyclization degrade the hydroxyl group, while prolonged alkylation durations lead to quaternization of the dimethylamino group.

Purification and Analytical Characterization

Purification :

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves thiazole and pyrrolone intermediates.

- Recrystallization : Dichloromethane/hexane mixtures yield high-purity final product (≥98% by HPLC).

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, 2H, Ar-H), 4.21 (s, 1H, OH), 3.89 (s, 3H, OCH₃), 2.41 (t, 2H, NCH₂), 2.21 (s, 6H, N(CH₃)₂).

- IR (KBr) : 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N).

Challenges and Limitations

常见问题

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis involves multi-step reactions requiring precise control of functional group compatibility. Critical steps include:

- Pyrrole ring formation : Cyclization of precursors (e.g., via Paal-Knorr or Hantzsch methods) under controlled pH and temperature .

- Functionalization : Introducing the 2,4-dimethylthiazole-5-carbonyl group via nucleophilic acyl substitution or Friedel-Crafts acylation, often requiring anhydrous conditions and catalysts like Lewis acids .

- Purification : Use of column chromatography (e.g., silica gel with gradient elution) or recrystallization to isolate the product .

Q. Which characterization techniques are essential for verifying the compound’s structure?

- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry, particularly for the hydroxy group at position 3 and the methoxyphenyl moiety .

- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., expected [M+H]+ ion) .

- HPLC : Assess purity (>95% recommended for pharmacological studies) .

Q. How do the functional groups influence the compound’s stability?

- The 3-hydroxy group may lead to oxidative degradation; stability studies under varying pH and temperature are advised .

- The dimethylaminoethyl side chain can protonate under acidic conditions, affecting solubility. Buffered solutions (pH 7–8) are recommended for in vitro assays .

- The thiazole-carbonyl group is susceptible to hydrolysis; avoid aqueous environments during synthesis .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

- Dynamic effects : NMR may show averaged signals due to tautomerism (e.g., keto-enol equilibria at the 3-hydroxy group), while X-ray provides static snapshots. Computational modeling (DFT) can reconcile discrepancies by simulating energy-minimized conformers .

- Crystallization artifacts : X-ray structures may reflect packing forces. Validate with solution-state techniques like NOESY for spatial proximity .

Q. What strategies optimize yield in the final coupling step?

- Catalyst screening : Test Pd(PPh3)4 or CuI for cross-coupling reactions involving aromatic groups .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may increase side products; use additives like molecular sieves to control moisture .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .

Q. How can structure-activity relationships (SAR) guide derivatization for enhanced bioactivity?

- Core modifications : Replace the 2-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF3) to modulate binding affinity to kinase targets .

- Side-chain variations : Substitute the dimethylaminoethyl group with morpholine or piperazine to improve blood-brain barrier penetration .

- Pharmacophore mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding via the 3-hydroxy group with ATP-binding pockets) .

Q. What experimental controls are critical in assessing in vitro cytotoxicity?

- Positive controls : Include reference compounds (e.g., doxorubicin for apoptosis assays) to validate assay sensitivity .

- Solvent controls : Test DMSO/ethanol at concentrations used in dosing to rule out vehicle-induced toxicity .

- Metabolic interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess prodrug activation .

Data Contradiction Analysis

Q. How to address inconsistencies in reported IC50 values across studies?

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use isogenic cell lines .

- Solubility limits : Confirm compound solubility in assay buffers via DLS (dynamic light scattering); use surfactants (e.g., Tween-80) if precipitation occurs .

- Metabolic stability : Differences in liver microsome activity (e.g., human vs. rodent) may alter effective concentrations .

Methodological Tables

Table 1 : Optimization of Reaction Conditions for Thiazole Coupling

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–120°C | 80°C | Yield ↑ 30% |

| Catalyst Loading | 1–5 mol% | 3 mol% Pd(PPh3)4 | Side products ↓ 15% |

| Reaction Time | 2–24h | 6h | Purity >90% |

| Source: Adapted from |

Table 2 : Key Pharmacological Targets for Structural Analogues

| Target | Binding Affinity (Ki) | Structural Requirement |

|---|---|---|

| EGFR Kinase | 12 nM | 3-hydroxy group, 2-methoxyphenyl |

| COX-2 | 45 nM | Thiazole-carbonyl moiety |

| 5-HT3 Receptor | 8 nM | Dimethylaminoethyl side chain |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。